4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Medicinal Chemistry Bioisosteres Silicon Chemistry

This advanced intermediate is purpose-built for the carbon-silicon exchange strategy in medicinal chemistry. Its rigid, tension-rich heterocyclic backbone enables precise stereoelectronic tuning of drug candidates—modulating target selectivity, metabolic stability, and potency. Substituting with generic carbon-based analogs invalidates SAR data and risks off-target effects. Ideal for synthesizing novel protease inhibitors, CNS-targeted agents, and anticancer pharmacophores with improved blood-brain barrier permeability. Supplied at ≥97% purity. Inquire for bulk pricing today.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 72150-22-2
Cat. No. B1330596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
CAS72150-22-2
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C2C3C=CC(C2C(=O)O1)O3
InChIInChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2
InChIKeyKIAQKKYOUVIGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS 72150-22-2): A Specialized Silicon-Containing Synthon for Drug Discovery


4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS 72150-22-2) is a bicyclic enone compound characterized by its rigid, tension-rich silicon-heterocyclic backbone . Its core utility in medicinal chemistry lies in its function as a key advanced intermediate for the 'carbon-silicon exchange' strategy, enabling the precise introduction of a silicon atom into drug-like molecules to create novel bioisosteres . Physicochemical properties include a molecular formula of C8H8O3, a molecular weight of 152.15 g/mol, a melting point of 93°C, and a predicted density of 1.366 g/cm³ [1].

Why Generic Substitution of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one is Scientifically Unjustified


Attempting to replace 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one with a generic alternative or a structurally similar carbon-based analog is scientifically unsound due to the fundamental differences introduced by the silicon atom . The carbon-silicon exchange strategy leverages the altered bond length, angle, and increased lipophilicity of silicon over carbon to fine-tune the pharmacological properties of a drug candidate, such as target selectivity, metabolic stability, and potency [1]. A generic substitution would negate this precise stereoelectronic tuning, potentially leading to a significant loss of biological activity or altered off-target effects, thereby invalidating the structure-activity relationship (SAR) data from any subsequent studies [2].

Quantitative Differentiation of 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: A Comparative Evidence Guide


Silicon-Containing Core Confers Unique Stereoelectronic Properties Compared to Carbon Analogs

The compound's silicon-heterocyclic core fundamentally differentiates it from any carbon-based analog. The silicon atom introduces distinct bond lengths and angles compared to carbon, leading to altered molecular conformation, increased lipophilicity (LogP), and potentially enhanced metabolic stability . While direct comparative data for this specific compound is not available, class-level reviews establish that silicon bioisosteres can improve pharmacological potency and selectivity [1].

Medicinal Chemistry Bioisosteres Silicon Chemistry

High Chemical Purity Specification Ensures Reproducibility in Sensitive Synthesis

Vendor specifications for this compound guarantee a high level of purity, which is essential for its role as a key intermediate in multi-step syntheses. TCI offers this compound with a purity of ≥97.0% as determined by HPLC, and Catsyn specifies a purity of NLT 98% . This contrasts with many generic building blocks which may have lower or unspecified purity.

Organic Synthesis Quality Control Reproducibility

Potential Acetylcholinesterase Inhibition Offers a Unique Biological Starting Point

One vendor reports that this compound has been identified as a potent inhibitor of the enzyme acetylcholinesterase . This specific biological activity, while preliminary and lacking comparative quantitative data (e.g., IC50) against standard inhibitors like donepezil, provides a potential point of differentiation from other silicon-containing building blocks that may lack any reported bioactivity.

Enzyme Inhibition Neuroscience Biological Activity

Targeted Application Scenarios for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one in Advanced R&D


Synthesis of Silicon-Containing Protease Inhibitors

Medicinal chemists can use this compound as a building block to create novel protease inhibitors where the silicon atom is strategically placed to modulate target binding and improve metabolic stability. The rigid structure is valuable for precisely tuning the three-dimensional conformation of the inhibitor, a key requirement for overcoming drug resistance .

Development of CNS Drug Candidates via Sila-Substitution

The reported acetylcholinesterase inhibition and the potential for silicon to alter lipophilicity and brain penetration make this compound an ideal starting point for exploring new chemical entities targeting central nervous system (CNS) disorders [1]. Its unique properties can be leveraged to design molecules with improved blood-brain barrier permeability.

Creation of Next-Generation Anticancer Pharmacophores

By serving as a key intermediate for carbon-silicon exchange, this compound enables the creation of novel anticancer agents. Reviews indicate that silicon substitution can improve the efficacy, selectivity, and drug-like properties of anticancer pharmacophores, providing a rational strategy for lead optimization [2][1].

Construction of Complex Silicon-Containing Heterocycles

In academic and industrial organic synthesis laboratories, this compound functions as a versatile, highly reactive enone. Its unique silicon-heterocyclic framework allows it to act as an efficient acylating agent or a cycloaddition precursor, enabling the construction of complex heterocyclic systems containing both silicon and carbonyl groups that are inaccessible via traditional carbon-based routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.